4-(Tert-pentyl)benzaldehyde

Lipophilicity logP Partition coefficient

4-(Tert-pentyl)benzaldehyde (CAS 67468‑54‑6, IUPAC: 4‑(2‑methylbutan‑2‑yl)benzaldehyde, synonym: 4‑tert‑amylbenzaldehyde) is a para‑substituted aromatic aldehyde with molecular formula C₁₂H₁₆O and molecular weight 176.25 g·mol⁻¹. The compound features a sterically demanding tertiary‑pentyl group at the 4‑position and an electrophilic formyl group, classifying it as a bulky 4‑alkylbenzaldehyde building block.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 67468-54-6
Cat. No. B1582573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-pentyl)benzaldehyde
CAS67468-54-6
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)C=O
InChIInChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3
InChIKeyCFMSVJPRGKKHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-pentyl)benzaldehyde (CAS 67468-54-6) – Chemical Identity, Physicochemical Profile, and Procurement Context


4-(Tert-pentyl)benzaldehyde (CAS 67468‑54‑6, IUPAC: 4‑(2‑methylbutan‑2‑yl)benzaldehyde, synonym: 4‑tert‑amylbenzaldehyde) is a para‑substituted aromatic aldehyde with molecular formula C₁₂H₁₆O and molecular weight 176.25 g·mol⁻¹ [1]. The compound features a sterically demanding tertiary‑pentyl group at the 4‑position and an electrophilic formyl group, classifying it as a bulky 4‑alkylbenzaldehyde building block. Physicochemical data reported by authoritative databases include a boiling point of 259.3 °C at 760 mmHg, density of 0.956 g·cm⁻³, computed XLogP3 of 3.6, and topological polar surface area of 17.1 Ų [2]. The compound is currently supplied as a specialty research chemical with limited commercial availability; pricing from one European vendor (Fluorochem) is £155/100 mg, £246/250 mg, and £606/1 g , reflecting its status as a low‑volume, high‑value intermediate rather than a commodity chemical.

Why 4-(Tert-pentyl)benzaldehyde Cannot Be Replaced by Generic 4-Alkylbenzaldehydes Without Risk of Physicochemical or Functional Deviation


The 4‑tert‑pentyl substituent confers a unique combination of hydrophobicity, steric bulk, and conformational flexibility that is not replicated by any other mono‑alkyl benzaldehyde in the C₁₀–C₁₂ range. Replacement with a shorter or linear chain analog—such as 4‑tert‑butylbenzaldehyde (CAS 939‑97‑9), 4‑isopropylbenzaldehyde (CAS 122‑03‑2), or 4‑n‑pentylbenzaldehyde (CAS 6853‑57‑2)—inevitably alters the compound‘s partitioning behavior (logP), boiling point, and the steric environment around the aldehyde carbon, which can shift reaction rates, regioselectivity, and downstream product profiles [1]. Furthermore, the tertiary‑pentyl group introduces an additional rotational degree of freedom relative to tert‑butyl (3 vs. 2 rotatable bonds), which may affect molecular recognition in enzyme‑binding or catalysis studies [1]. Where a research or industrial protocol has been optimized around the precise steric and hydrophobic signature of 4‑(tert‑pentyl)benzaldehyde, direct substitution is quantitatively unsupported and risks yield loss or functional failure.

Quantitative Differentiation Evidence for 4-(Tert-pentyl)benzaldehyde vs. Its Closest 4-Alkylbenzaldehyde Comparators


Hydrophobicity (XLogP3) of 4-(Tert-pentyl)benzaldehyde Compared to 4-tert-Butylbenzaldehyde and 4-Isopropylbenzaldehyde

The computed XLogP3 of 4-(tert-pentyl)benzaldehyde is 3.6, which is 0.32–0.69 log units higher than that of 4‑tert‑butylbenzaldehyde (XLogP3 ≈ 3.28) and 0.69–0.98 log units higher than 4‑isopropylbenzaldehyde (XLogP3 ≈ 2.62–2.91) [1][2]. This translates to an approximately 2.1‑fold greater octanol/water partition coefficient relative to the tert‑butyl analog and a roughly 4.9‑fold increase relative to the isopropyl analog, indicating significantly enhanced membrane permeability and hydrophobic interaction potential.

Lipophilicity logP Partition coefficient Drug design QSAR

Boiling Point and Volatility Differentiation vs. 4-tert-Butylbenzaldehyde and 4-Isopropylbenzaldehyde

4-(tert-Pentyl)benzaldehyde boils at 259.3 °C at 760 mmHg, which is ~11–13 °C higher than 4‑tert‑butylbenzaldehyde (246–248.7 °C) and ~23–24 °C higher than 4‑isopropylbenzaldehyde (235–236 °C) [1]. This 4.6–10% elevation in boiling point directly impacts distillation‑based purification, solvent‑evaporation protocols, and vapor‑phase reaction engineering, requiring adjusted thermal budgets.

Boiling point Volatility Distillation Process chemistry Physical property

Steric Bulk and Conformational Flexibility vs. 4-tert-Butylbenzaldehyde: Number of Rotatable Bonds

4-(tert-Pentyl)benzaldehyde possesses three rotatable bonds (PubChem computed descriptor) versus two for 4‑tert‑butylbenzaldehyde, reflecting the additional ethyl fragment in the para‑alkyl substituent [1]. This extra conformational degree of freedom, combined with the larger Sterimol and globularity parameters of the tert‑pentyl group, is known from class‑level studies of 4‑alkylbenzaldehydes to alter the balance between partial and full tyrosinase inhibition [2] and to shift electrophilic aromatic substitution regioselectivity through ortho‑position blocking .

Steric hindrance Rotatable bonds Conformational flexibility Reactivity Molecular recognition

Procurement Cost and Availability Differentiation vs. 4-tert-Butylbenzaldehyde

Fluorochem lists 4‑(tert‑pentyl)benzaldehyde at £155/100 mg (~£1,550/g) , whereas 4‑tert‑butylbenzaldehyde is routinely priced below £1/g in bulk quantities (e.g., Thermo Scientific 100 g at ~£50, i.e. £0.50/g) . This ~3,100‑fold per‑gram cost difference reflects the compound’s non‑commodity status, low production volume, and the specialized Sommelet‑type route starting from tert‑pentylbenzene . For budget‑sensitive projects, procurement of 4‑(tert‑pentyl)benzaldehyde must be justified by specific functional advantages that cannot be obtained with the far cheaper tert‑butyl analog.

Procurement Cost analysis Supply chain Specialty chemical Research reagent

Recommended Application Scenarios Where 4-(Tert-pentyl)benzaldehyde Demonstrates Quantitative Advantage


Medicinal Chemistry Lead Optimization Requiring Elevated logP (3.6) for Enhanced Membrane Permeability

When a lead series demands a 4‑alkylbenzaldehyde building block with XLogP3 ≥ 3.5 to improve blood–brain barrier penetration or intracellular target access, 4‑(tert‑pentyl)benzaldehyde (XLogP3 = 3.6) surpasses the tert‑butyl (XLogP3 ≈ 3.28) and isopropyl (XLogP3 ≈ 2.62–2.91) analogs by a quantifiable margin [1]. This ~2‑fold and ~5‑fold respective increase in octanol/water partitioning can critically enhance passive membrane diffusion in cell‑based assays.

Asymmetric Catalysis and SAR Studies Exploiting the Steric Differentiation of the Tertiary-Pentyl Group

In enantioselective transformations where the para‑substituent’s steric bulk influences catalyst–substrate docking, 4‑(tert‑pentyl)benzaldehyde offers an intermediate steric profile—larger than tert‑butyl but more conformationally flexible than n‑pentyl (3 vs. 2 vs. 5 rotatable bonds) [2]. Class‑level tyrosinase inhibition data demonstrate that bulky 4‑alkyl groups switch inhibition from partial to full modality [3]; researchers exploring this mechanistic switch should use the tert‑pentyl variant to systematically probe the steric threshold.

Process Development and Distillation‑Based Purification Requiring High‑Boiling Aldehyde Intermediates

For reaction sequences that demand an aldehyde intermediate with a boiling point above 255 °C to facilitate selective distillation from lower‑boiling by‑products, 4‑(tert‑pentyl)benzaldehyde (259.3 °C at 760 mmHg) provides a distinct thermal window compared to 4‑tert‑butylbenzaldehyde (246–249 °C) and 4‑isopropylbenzaldehyde (235–236 °C) . This 11–24 °C boiling‑point elevation can simplify fractional distillation and reduce cross‑contamination in multi‑step syntheses.

Specialty Research Where Supply‑Chain Uniqueness Is Scientifically Justified

When an investigator has already demonstrated that only the tert‑pentyl‑bearing benzaldehyde yields the desired regioselectivity or biological activity—and the far cheaper 4‑tert‑butyl analog fails—the extraordinary procurement cost (~£1,550/g ) is acceptable because no alternative compound replicates the same steric and hydrophobic parameters. In such cases, early engagement with niche suppliers (Fluorochem, Biosynth Carbosynth) and advance ordering are recommended to mitigate lead times.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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